molecular formula C13H9F3N6OS B5867390 2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol

2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol

Cat. No.: B5867390
M. Wt: 354.31 g/mol
InChI Key: ZLOAJWXQZYELLW-UHFFFAOYSA-N
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Description

2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol involves the inhibition of specific enzymes and pathways. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. This inhibition leads to the prevention of cancer cell growth and proliferation. Additionally, this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anticancer properties, as it can induce apoptosis in cancer cells and prevent their growth and proliferation. It has also been found to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have neuroprotective properties, as it can protect against neurodegeneration in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol in lab experiments include its potential applications in various fields such as cancer research, inflammation research, and neurodegenerative disease research. It has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well documented. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol. One of the future directions is to study its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to determine its safety and efficacy in vivo. Furthermore, this compound can be studied for its potential use in the treatment of other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Overall, the future directions for the research on this compound are vast, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol involves the reaction of 2-mercapto-4-pyrimidinol with 1-(3-trifluoromethylphenyl)-1H-tetrazole-5-thiol in the presence of a base. The reaction yields the desired product, which can be purified using various methods such as column chromatography.

Scientific Research Applications

2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and can be used as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Properties

IUPAC Name

2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N6OS/c14-13(15,16)8-2-1-3-9(6-8)22-10(19-20-21-22)7-24-12-17-5-4-11(23)18-12/h1-6H,7H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOAJWXQZYELLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)CSC3=NC=CC(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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